
Diphenyltriethoxysilylpropylamidophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyltriethoxysilylpropylamidophosphate is a complex organosilicon compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both silicon and phosphorus atoms, which contribute to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyltriethoxysilylpropylamidophosphate typically involves the reaction of diphenylphosphoryl chloride with triethoxysilylpropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The process generally requires the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diphenyltriethoxysilylpropylamidophosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and phosphoric acid derivatives.
Condensation: It can undergo condensation reactions with other silanol-containing compounds to form siloxane bonds.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often performed in the presence of catalysts such as acids or bases.
Substitution: Requires electrophiles such as halogens or nitro groups and is usually conducted in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: Produces silanols and phosphoric acid derivatives.
Condensation: Forms siloxane-linked polymers.
Substitution: Yields substituted phenyl derivatives.
Scientific Research Applications
Diphenyltriethoxysilylpropylamidophosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including functionalized siloxanes and silanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance
Mechanism of Action
The mechanism of action of diphenyltriethoxysilylpropylamidophosphate involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for surface modification and cross-linking applications. The phosphorus atom contributes to the compound’s reactivity, allowing it to participate in phosphorylation reactions and enhance the stability of the resulting products .
Comparison with Similar Compounds
Similar Compounds
Bis(dimethylamido)triethoxysilylpropylamidophosphate: Similar in structure but contains dimethylamido groups instead of phenyl groups.
Diphenylsilanediol: Contains silicon and phenyl groups but lacks the phosphorus component.
Triethoxysilylpropylamine: Shares the triethoxysilylpropyl moiety but lacks the diphenylphosphoryl group.
Uniqueness
Diphenyltriethoxysilylpropylamidophosphate is unique due to the presence of both silicon and phosphorus atoms, which impart distinct chemical properties. The combination of these elements allows for versatile reactivity and functionality, making it suitable for a wide range of applications in various fields .
Properties
CAS No. |
793683-09-7 |
|---|---|
Molecular Formula |
C21H32NO6PSi |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-diphenoxyphosphoryl-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C21H32NO6PSi/c1-4-24-30(25-5-2,26-6-3)19-13-18-22-29(23,27-20-14-9-7-10-15-20)28-21-16-11-8-12-17-21/h7-12,14-17H,4-6,13,18-19H2,1-3H3,(H,22,23) |
InChI Key |
CVOQCAPKEJRFSE-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


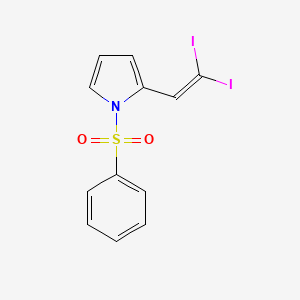
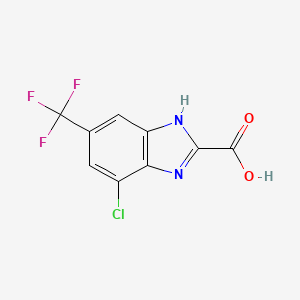
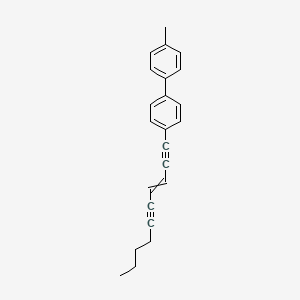
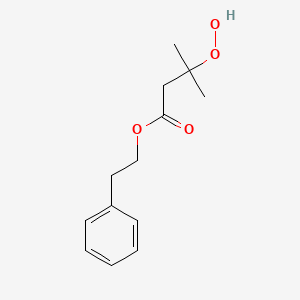
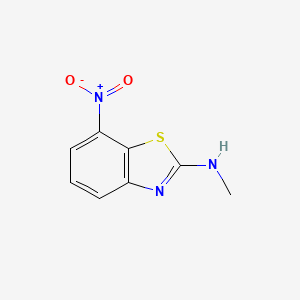
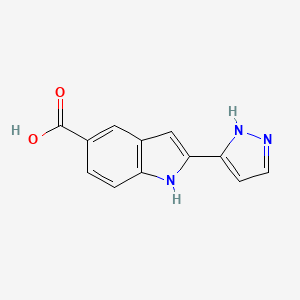
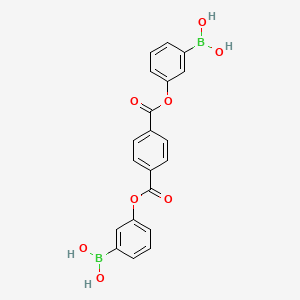
![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)

![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
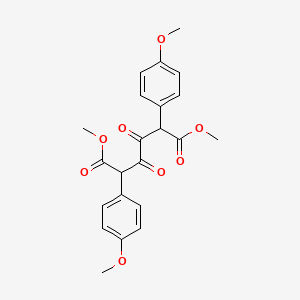
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)

